Necrostatin 2 S enantiomer
Overview
Description
Necrostatin 2 S enantiomer is the S enantiomer of Necrostatin 2 . It is a potent necroptosis inhibitor . Necroptosis is a regulated caspase-independent cell death mechanism that results in morphological features resembling necrosis .
Molecular Structure Analysis
The Necrostatin 2 S enantiomer molecule contains a total of 33 bonds. There are 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 imide (-thio), and 1 Pyrrole .Physical And Chemical Properties Analysis
Necrostatin 2 S enantiomer has a molecular weight of 277.71 . It appears as a powder and is soluble in DMSO . Its chemical name is (5S)-5- [ (7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione .Scientific Research Applications
Necrostatin-1 and Necroptosis Inhibition: Therapeutic Implications
Necrostatin-1 (Nec-1), a closely related compound to Necrostatin-2 S enantiomer, is a potent inhibitor of RIP1, a key molecule in the necroptosis pathway, which is a form of programmed cell death. Nec-1's ability to inhibit necroptosis has shown promise in the treatment of various diseases such as inflammatory diseases, cardiovascular diseases, and neurological diseases. It's also hypothesized to potentially protect against COVID-19 complications (Cao & Mu, 2020).
Necrostatin-1 in Experimental Disease Models
Research on Nec-1 analogs like Necrostatin-2 has been critical in understanding the role of receptor-interacting protein kinase (RIPK) 1 in cell death and inflammation. These analogs are used extensively in disease models to examine the contribution of RIPK1, offering insights into the specificity and activity of these compounds in various pathological conditions (Takahashi et al., 2012).
Neuroprotective Effects in Neonatal Hypoxia–Ischemia
Necrostatin-1 demonstrates neuroprotective properties in models of neonatal hypoxia–ischemia. It reduces necrotic cell death and increases apoptotic cell death, thereby reducing brain injury. This research opens potential avenues for Necrostatin-2 S enantiomer in similar contexts (Northington et al., 2011).
Cardioprotection via Mitochondrial Permeability Transition Pore
The cardioprotective effect of Necrostatin is linked to its interaction with the mitochondrial permeability transition pore, highlighting its potential in reducing ischemia–reperfusion injury in the heart. This suggests a similar therapeutic potential for Necrostatin-2 S enantiomer in cardiac conditions (Lim et al., 2007).
Cellular Target of Necrostatins
Necrostatins, including Necrostatin-2, act as inhibitors of RIP1 kinase, which is involved in necroptosis. This understanding provides a foundation for the development of necrostatin analogs for therapeutic purposes in diseases where necroptosis plays a key role (Degterev et al., 2008).
Improvement in Oocyte Maturation and Survival
Necrostatin-1 has been found to improve the maturation and survival of oocytes during in vitro procedures, suggesting potential applications of Necrostatin-2 S enantiomer in reproductive sciences (Jo et al., 2015).
Structural Basis of RIP1 Inhibition
Understanding the structural interaction of Necrostatins with RIP1 provides valuable insights for the development of new inhibitors, including Necrostatin-2 S enantiomer, for therapeutic interventions in necroptosis-related diseases (Xie et al., 2013).
Mitigation of Mitochondrial Dysfunction Post-Spinal Cord Injury
Necrostatin-1 has demonstrated effectiveness in reducing mitochondrial dysfunction after spinal cord injury, indicating a potential role for Necrostatin-2 S enantiomer in similar neuroprotective strategies (Wang et al., 2015).
Reduction of Brain Injury After Trauma
Necrostatin-1 reduces histopathology and improves functional outcomes after brain injuries. This suggests that Necrostatin-2 S enantiomer could be explored for its neuroprotective properties in traumatic brain injuries (You et al., 2008).
Alleviation of Reperfusion Injury Post-Myocardial Infarction
Necrostatin-1's ability to alleviate reperfusion injury in myocardial infarction models indicates that Necrostatin-2 S enantiomer could be a viable candidate for therapeutic intervention in heart diseases (Koudstaal et al., 2015).
Protection Against Hypoxic Stress in Myotubes
Necrostatin-1 protects against hypoxic stress in myotubes, which can be an area of exploration for Necrostatin-2 S enantiomer in cellular protection under hypoxic conditions (Chen et al., 2018).
Role in Solid Organ Injury
The role of necroptosis in solid organ injury and the therapeutic potential of Necrostatins in such conditions provide a basis for investigating Necrostatin-2 S enantiomer in similar scenarios (Zhao et al., 2015).
Attenuation of Ischemia-Induced Cell Death
Necrostatin-1's effectiveness in attenuating ischemia-induced cell death suggests potential applications for Necrostatin-2 S enantiomer in renal ischemia models (Zhang et al., 2013).
Reduction of Osteoarthritis Symptoms
The use of Necrostatin-1 in reducing symptoms of osteoarthritis indicates the possibility of Necrostatin-2 S enantiomer being effective in similar inflammatory conditions (Liang et al., 2018).
Pharmacokinetics and Bioavailability Studies
Studies on the pharmacokinetics and bioavailability of Necrostatin-1 can guide the development of Necrostatin-2 S enantiomer for clinical use (Geng et al., 2017).
Neuropathic Pain Mitigation
Necrostatin-1 has shown potential in mitigating neuropathic pain, suggesting a role for Necrostatin-2 S enantiomer in pain management strategies (Liang et al., 2019).
Structure-Activity Relationship Analysis
The analysis of the structure-activity relationship of Necrostatins, including Necrostatin-5, provides valuable insights for the development of Necrostatin-2 S enantiomer as a necroptosis inhibitor (Wang et al., 2007).
Protective Effects in Acute Hepatic Injury
Necrostatin-1's protective effects in acute hepatic injury models point towards the potential application of Necrostatin-2 S enantiomer in liver diseases (Zhou et al., 2013).
Mitigation of Endoplasmic Reticulum Stress Post-SCI
The ability of Necrostatin-1 to mitigate endoplasmic reticulum stress after spinal cord injury suggests that Necrostatin-2 S enantiomer could play a similar role in SCI recovery (Wang et al., 2017).
properties
IUPAC Name |
(5S)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Necrostatin 2 S enantiomer |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.